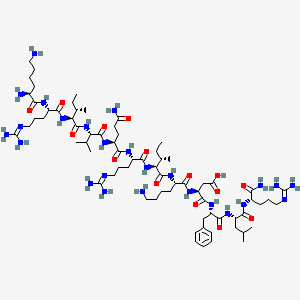

![molecular formula C12H17NO3 B572673 (3R,7aR)-3-(1,1-dimethylethyl)-7a-ethenyldihydro-1H,3H-Pyrrolo[1,2-c]oxazole-1,5(6H)-dione CAS No. 1214741-20-4](/img/structure/B572673.png)

(3R,7aR)-3-(1,1-dimethylethyl)-7a-ethenyldihydro-1H,3H-Pyrrolo[1,2-c]oxazole-1,5(6H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Oxazole is a heterocyclic compound containing an oxygen atom and a nitrogen atom in a five-membered aromatic ring . Oxazole derivatives are widely distributed in terrestrial and marine environments and exhibit extensive pharmacological activities .

Synthesis Analysis

Oxazole derivatives can be synthesized through various methods. One such method is the Rh(III)-catalyzed olefination reaction of oxazoles to generate diverse oxazole skeleton derivatives . This reaction can tolerate many functional groups, affording complex oxazole derivatives with long chain alkenyls in moderate to good yields .Molecular Structure Analysis

The molecular structure of oxazole derivatives can vary greatly depending on the functional groups attached to the oxazole ring. The structure of the oxazole ring can influence properties such as fluorescence .Chemical Reactions Analysis

Oxazole derivatives can undergo various chemical reactions. For instance, a Rh(III)-catalyzed olefination reaction can be used to build diverse oxazole derivatives from functional alkynes .Physical And Chemical Properties Analysis

The physical and chemical properties of oxazole derivatives can vary greatly depending on their structure. Some oxazole derivatives are known to be highly fluorescent and efficient two-photon absorbers .Wissenschaftliche Forschungsanwendungen

-

Bioactivity Evaluation of Oxazole-Containing Natural Hinduchelins

- Field : Organic & Biomolecular Chemistry

- Summary : Oxazoles are an important class of biologically active metabolites from nature, and exhibit broad biological activities as the lead for drug discovery . Hinduchelins are a class of unusual natural products with an oxazole unit, isolated from Streptoalloteichus hindustanus, and with a potential iron-chelating ability .

- Methods : This research reports the efficient synthesis and bio-evaluation of hinduchelins A–D and their derivatives with convenient procedures and high yields .

- Results : The study provides an efficient synthesis method for these compounds, which are advantageous in exploring their potential applications .

-

Rhodium-Catalyzed Olefination to Build Diverse Oxazole Derivatives

- Field : Organic & Biomolecular Chemistry

- Summary : A novel Rhodium (III)-catalyzed olefination reaction of oxazoles to generate diverse oxazole skeleton derivatives has been realized .

- Methods : The reaction could tolerate many functional groups, affording complex oxazole derivatives with long chain alkenyls in moderate to good yields .

- Results : This method might find applications in the construction of diverse compounds .

- Synthesis of Naphtho[2,1-d]oxazoles

- Field : Organic Chemistry

- Summary : This research presents a protocol for the rapid assembly of a small library of naphtho[2,1-d]oxazole skeletons . These compounds are difficult to prepare by other methods .

- Methods : The study involves electron paramagnetic resonance (EPR) and 18 O-labeled experiments .

- Results : The research indicates that the radical adducts of TEMPO with naphthalenone radicals may serve as key intermediates .

Eigenschaften

IUPAC Name |

(3R,7aR)-3-tert-butyl-7a-ethenyl-6,7-dihydro-3H-pyrrolo[1,2-c][1,3]oxazole-1,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-5-12-7-6-8(14)13(12)9(11(2,3)4)16-10(12)15/h5,9H,1,6-7H2,2-4H3/t9-,12+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTUAJNQTKSSATQ-SKDRFNHKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1N2C(=O)CCC2(C(=O)O1)C=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H]1N2C(=O)CC[C@]2(C(=O)O1)C=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R,7aR)-3-(1,1-dimethylethyl)-7a-ethenyldihydro-1H,3H-Pyrrolo[1,2-c]oxazole-1,5(6H)-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 2-oxa-6-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B572604.png)